molecular formula C10H18Cl2N2O B1460256 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride CAS No. 2097897-75-9

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Cat. No.: B1460256
CAS No.: 2097897-75-9
M. Wt: 253.17 g/mol
InChI Key: NRRZWVWAIIKFGQ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a synthetic organic compound with a unique structure that combines an oxazole ring with a pyrrolidine moiety

Preparation Methods

The synthesis of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pyrrolidine group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the oxazole ring and the formation of corresponding hydrolysis products.

Scientific Research Applications

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can be compared with other similar compounds, such as:

    4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-thiazole: This compound has a thiazole ring instead of an oxazole ring, which may result in different chemical and biological properties.

    4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-imidazole: The imidazole ring in this compound may confer different reactivity and biological activity compared to the oxazole ring.

    4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-pyrazole: The pyrazole ring may lead to unique properties and applications distinct from those of the oxazole ring.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the oxazole and pyrrolidine rings, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8;;/h6-8,11H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRZWVWAIIKFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 3
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 4
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 5
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 6
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

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